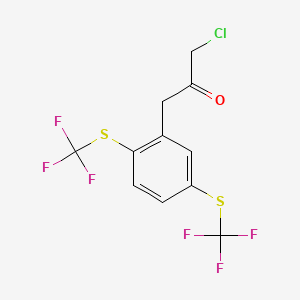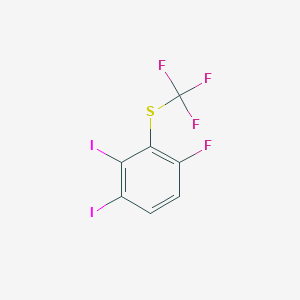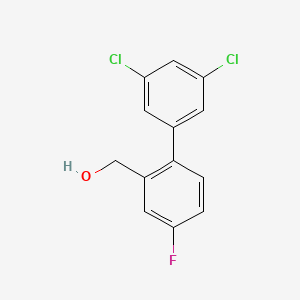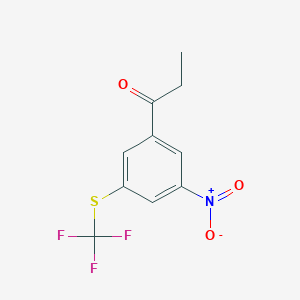
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Br2ClO It is a brominated ketone that features both bromine and chlorine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one can be synthesized through the bromination of 3-chlorophenylpropan-2-one. The reaction typically involves the addition of bromine to 3-chlorophenylpropan-2-one in the presence of a solvent and a catalyst. For example, a reaction mixture containing 33.7 grams of 3-chlorophenylpropan-2-one, 16.8 grams of liquid bromine, 50.0 grams of solvent, and 0.75 grams of catalyst is stirred at 15°C for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring proper handling and safety measures due to the reactive nature of bromine and the potential hazards associated with the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylpropanones.
Reduction Reactions: Products include alcohols.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is a key intermediate in the synthesis of pharmaceutical agents.
Material Science: It is used in the preparation of polymer nanoparticles for drug delivery systems
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the carbonyl group are the primary reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of substituted products. Additionally, the carbonyl group can participate in various reactions, including reductions and oxidations, to form different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar in structure but with different bromine and chlorine positions.
1-Bromo-3-phenylpropane: Lacks the chlorine atom and has a different reactivity profile.
Propriétés
Formule moléculaire |
C9H7Br2ClO |
|---|---|
Poids moléculaire |
326.41 g/mol |
Nom IUPAC |
1-bromo-3-(4-bromo-3-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Br2ClO/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 |
Clé InChI |
ZTXZDOGQPRVMFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)CBr)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)




![Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate](/img/structure/B14048143.png)



![N-Boc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B14048190.png)
![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)
